molecular formula C11H14N2O3 B14900021 (R)-1-(2-Nitrobenzyl)pyrrolidin-3-ol

(R)-1-(2-Nitrobenzyl)pyrrolidin-3-ol

Cat. No.: B14900021
M. Wt: 222.24 g/mol
InChI Key: WFKLVBKPSQDSIM-SNVBAGLBSA-N
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Description

®-1-(2-Nitrobenzyl)pyrrolidin-3-ol is a chiral compound featuring a pyrrolidine ring substituted with a nitrobenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-1-(2-Nitrobenzyl)pyrrolidin-3-ol typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as ®-pyrrolidin-3-ol and 2-nitrobenzyl bromide.

    Reaction Conditions: The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

    Procedure: The ®-pyrrolidin-3-ol is reacted with 2-nitrobenzyl bromide under reflux conditions to yield ®-1-(2-Nitrobenzyl)pyrrolidin-3-ol.

Industrial Production Methods: Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity.

Types of Reactions:

    Oxidation: ®-1-(2-Nitrobenzyl)pyrrolidin-3-ol can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrobenzyl group can be replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of ®-1-(2-Aminobenzyl)pyrrolidin-3-ol.

    Substitution: Formation of various substituted pyrrolidines depending on the nucleophile used.

Chemistry:

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

Properties

Molecular Formula

C11H14N2O3

Molecular Weight

222.24 g/mol

IUPAC Name

(3R)-1-[(2-nitrophenyl)methyl]pyrrolidin-3-ol

InChI

InChI=1S/C11H14N2O3/c14-10-5-6-12(8-10)7-9-3-1-2-4-11(9)13(15)16/h1-4,10,14H,5-8H2/t10-/m1/s1

InChI Key

WFKLVBKPSQDSIM-SNVBAGLBSA-N

Isomeric SMILES

C1CN(C[C@@H]1O)CC2=CC=CC=C2[N+](=O)[O-]

Canonical SMILES

C1CN(CC1O)CC2=CC=CC=C2[N+](=O)[O-]

Origin of Product

United States

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